![molecular formula C16H18N2O2 B5311824 3-methyl-6-phenyl-6,7-dihydro-2,1-benzisoxazol-4(5H)-one O-ethyloxime](/img/structure/B5311824.png)
3-methyl-6-phenyl-6,7-dihydro-2,1-benzisoxazol-4(5H)-one O-ethyloxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methyl-6-phenyl-6,7-dihydro-2,1-benzisoxazol-4(5H)-one O-ethyloxime, also known as MK-801, is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. It was first synthesized in the late 1970s and has since been widely used in scientific research to study the role of NMDA receptors in various physiological and pathological processes.
Mécanisme D'action
3-methyl-6-phenyl-6,7-dihydro-2,1-benzisoxazol-4(5H)-one O-ethyloxime acts as a non-competitive antagonist of the NMDA receptor by binding to a site within the ion channel pore and blocking the flow of calcium ions into the cell. This inhibition of calcium influx leads to a disruption of the normal signaling pathways within the cell, resulting in various physiological and pathological effects.
Biochemical and Physiological Effects:
3-methyl-6-phenyl-6,7-dihydro-2,1-benzisoxazol-4(5H)-one O-ethyloxime has been shown to have a wide range of biochemical and physiological effects. It has been shown to modulate the release of various neurotransmitters such as glutamate, dopamine, and serotonin. It has also been shown to affect the activity of various enzymes and proteins involved in signal transduction pathways.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-methyl-6-phenyl-6,7-dihydro-2,1-benzisoxazol-4(5H)-one O-ethyloxime in lab experiments is its ability to selectively block NMDA receptor activity without affecting other receptors or ion channels. This allows for a more precise manipulation of the signaling pathways involved in various physiological and pathological processes. However, one limitation of using 3-methyl-6-phenyl-6,7-dihydro-2,1-benzisoxazol-4(5H)-one O-ethyloxime is its potential toxicity and side effects, which must be carefully monitored and controlled.
Orientations Futures
There are many potential future directions for research involving 3-methyl-6-phenyl-6,7-dihydro-2,1-benzisoxazol-4(5H)-one O-ethyloxime. One area of interest is the role of NMDA receptors in neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is the use of 3-methyl-6-phenyl-6,7-dihydro-2,1-benzisoxazol-4(5H)-one O-ethyloxime as a potential therapeutic agent for various neurological disorders. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 3-methyl-6-phenyl-6,7-dihydro-2,1-benzisoxazol-4(5H)-one O-ethyloxime and its potential interactions with other signaling pathways within the cell.
Méthodes De Synthèse
3-methyl-6-phenyl-6,7-dihydro-2,1-benzisoxazol-4(5H)-one O-ethyloxime can be synthesized by reacting 3-methyl-6-phenyl-2,1-benzisoxazol-4(3H)-one with ethyl nitrite in the presence of a reducing agent such as sodium borohydride. The resulting compound is then converted to the O-ethyloxime derivative using hydroxylamine.
Applications De Recherche Scientifique
3-methyl-6-phenyl-6,7-dihydro-2,1-benzisoxazol-4(5H)-one O-ethyloxime has been extensively used in scientific research to study the role of NMDA receptors in various physiological and pathological processes. It has been shown to be useful in studying synaptic plasticity, learning and memory, pain perception, and various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia.
Propriétés
IUPAC Name |
(Z)-N-ethoxy-3-methyl-6-phenyl-6,7-dihydro-5H-2,1-benzoxazol-4-imine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-3-19-17-14-9-13(12-7-5-4-6-8-12)10-15-16(14)11(2)20-18-15/h4-8,13H,3,9-10H2,1-2H3/b17-14- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIFLAQZRYOFLPG-VKAVYKQESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCON=C1CC(CC2=NOC(=C21)C)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO/N=C\1/CC(CC2=NOC(=C21)C)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.